Trimethylolpropan-phosphit

Übersicht

Beschreibung

Synthesis Analysis

Trimethylolpropane (TMP) is synthesized from n-butyraldehyde, formaldehyde, and sodium hydroxide through aldol condensation and Cannizzaro reactions, with a conversion rate of TMP ≥92%. The products are isolated from the crude reaction solution by solvent extraction, desalination, high vacuum distillation, extraction, and recrystallization, achieving a total yield of TMP≥75% (Zhang Xiao-qian, 2009).

Molecular Structure Analysis

The molecular structure of trimethylolpropane phosphite and related compounds has been studied through various methods, including crystallography and spectroscopy. For example, heavy alkali metal bis(trimethylsilyl)phosphides display polymeric ladder-type structures with the phosphorus atoms connected to three alkali metal centers (Englich et al., 1998).

Chemical Reactions and Properties

Trimethyl phosphite has been utilized as a trap for alkoxy radicals formed from the ring opening of oxiranylcarbinyl radicals, showcasing its role in the conversion to alkenes and illustrating its chemical reactivity and mechanism of action (Ding & Bentrude, 2003).

Physical Properties Analysis

The gas-phase chemistry of trimethyl phosphite has been investigated, revealing its reactions with a series of nucleophiles, branching ratios, and reaction rate constants. These reactions generally proceed through ion-dipole complexes to phosphoranide anion intermediates, illustrating the compound's physical and chemical behavior in various reactions (Anderson et al., 1984).

Wissenschaftliche Forschungsanwendungen

Organometallische Chemie

Trimethylolpropan-phosphit: wird in der organometallischen Chemie hauptsächlich als Ligand eingesetzt . Es bildet Komplexe mit Übergangsmetallen, die für die Katalyse und die Synthese neuer Materialien unerlässlich sind. So können beispielsweise Komplexe wie [(EtCage)2Mo(CO)4] und [Ir4(CO)11(EtCage)] gebildet werden, die Anwendungen von der Katalyse bis hin zur Materialwissenschaft finden.

Medizin

Im medizinischen Bereich werden Phosphitester wegen ihres Potenzials als biokompatible Materialien untersucht. Obwohl direkte Anwendungen von this compound in der Medizin nicht gut dokumentiert sind, werden verwandte Phosphitverbindungen bei der Entwicklung medizinischer Geräte verwendet, z. B. in der Formulierung von biokompatiblen Polymeren .

Landwirtschaft

This compound könnte zur Entwicklung von Pflanzenbiostimulanzien beitragen. Dies sind Stoffe, die das Pflanzenwachstum und die Produktivität verbessern. Phosphitbasierte Biostimulanzien haben gezeigt, dass sie die Nährstoffverwertung und die Toleranz gegenüber abiotischem Stress bei Pflanzen verbessern, was ein Anwendungsgebiet für this compound-Derivate sein könnte .

Industrielle Prozesse

In industriellen Prozessen kann this compound als synthetisches Zwischenprodukt verwendet werden. Es ist an der Herstellung anderer Phosphitester beteiligt, die in verschiedenen industriellen Prozessen Anwendung finden, darunter die Synthese von Flammschutzmitteln und Weichmachern .

Umweltanwendungen

Die Umweltanwendungen von this compound sind mit seinem potenziellen Einsatz in Biolubrikantformulierungen verbunden. Als pflanzenbasierter Ester kann er zur Herstellung von Schmierstoffen verwendet werden, die biologisch abbaubar sind und im Vergleich zu herkömmlichen, erdölbasierten Produkten weniger schädlich für die Umwelt sind .

Materialwissenschaft

In der Materialwissenschaft könnten Derivate von this compound bei der Herstellung von polymeren Materialien eingesetzt werden. Diese Materialien finden wegen ihrer wünschenswerten mechanischen Eigenschaften und chemischen Beständigkeit Anwendung in Beschichtungen, Klebstoffen und Verbundwerkstoffen .

Elektronik

Obwohl this compound selbst möglicherweise keine direkten Anwendungen in der Elektronik hat, werden seine Strukturanaloga wie Trimethylolpropantriacrylat (TMPTA) als Grenzflächenmaterialien in Metall-Polymer-Halbleiter-Bauelementen eingesetzt. Sie tragen zu den optoelektronischen Eigenschaften und der Einkapselung des Bauelements bei .

Energiespeicher

Verwandte Verbindungen von this compound werden bei der Formulierung von Gelpolymer-Elektrolyten für Lithium-Ionen-Batterien verwendet. Diese Elektrolyte bieten physikalische Unterstützung und tragen zur Ionenleitfähigkeit und Gesamtleistung der Batterien bei .

Wirkmechanismus

Target of Action

Trimethylolpropane phosphite, also known as EtCage, is primarily used as a ligand in organometallic chemistry . A ligand is a molecule that binds to a central metal atom to form a coordination complex in organometallic compounds. The role of the ligand is to donate electron pairs to the metal atom, facilitating various chemical reactions.

Mode of Action

Trimethylolpropane phosphite interacts with its targets (metal atoms) by forming coordination complexes. It is highly basic for a phosphite and has a small ligand cone angle (101°), which allows it to form several complexes . For instance, it forms complexes such as [ (EtCage) 2 Mo (CO) 4 ], [Ir 4 (CO) 11 (EtCage)], and (CpMe 5 )RuCl (EtCage) 2 .

Biochemical Pathways

Phosphorus, a component of the compound, plays a critical role in several biochemical pathways, including atp synthesis, nadph production, and is present in several key enzymes .

Pharmacokinetics

It’s known that the compound is a white solid that is soluble in organic solvents , which could influence its absorption and distribution.

Result of Action

The compound forms an isolable ozonide, which degrades above 0 °C to release singlet O2 . This reaction could potentially be used in various chemical processes. It’s important to note that trimethylolpropane phosphite is highly toxic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trimethylolpropane phosphite. For instance, it slowly reacts with water to form phosphorous acid and trimethylol, an alcohol . Additionally, it may react with strong reducing agents such as hydrides to form highly toxic and flammable phosphine, a gas . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Safety and Hazards

Eigenschaften

IUPAC Name |

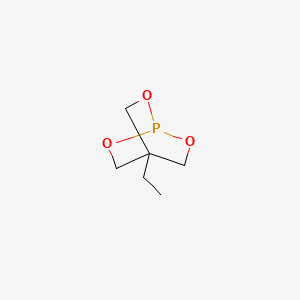

4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O3P/c1-2-6-3-7-10(8-4-6)9-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUSNTDXJQBKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12COP(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O3P | |

| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871809 | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethylolpropane phosphite appears as a solid. (EPA, 1998) | |

| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

824-11-3 | |

| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolpropane phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ND7080ZYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

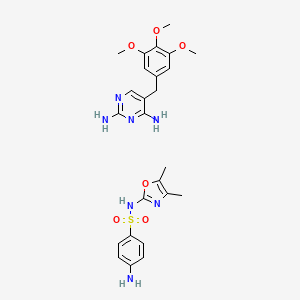

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Trimethylolpropane phosphite?

A1: Trimethylolpropane phosphite, also known as 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, has the molecular formula C6H11O3P and a molecular weight of 162.12 g/mol []. It is a bicyclic phosphite with a cage-like structure.

Q2: How does Trimethylolpropane phosphite interact with transition metals, and what are the downstream effects?

A2: Trimethylolpropane phosphite acts as a ligand, coordinating to transition metals like manganese and palladium [, ]. This interaction stems from the lone pair of electrons on the phosphorus atom, which forms a coordinate bond with the metal center. The steric bulk of the ligand, characterized by a cone angle of 101° [], influences the number of ligands that can bind to the metal and the geometry of the resulting complex.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)

![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)